molecular formula C16H18ClN3O2S B6970860 4-(2-chlorophenyl)-1-(2-ethylpyrazol-3-yl)sulfonyl-3,6-dihydro-2H-pyridine

4-(2-chlorophenyl)-1-(2-ethylpyrazol-3-yl)sulfonyl-3,6-dihydro-2H-pyridine

Cat. No.: B6970860
M. Wt: 351.9 g/mol
InChI Key: GWUMYBPYRZXCDK-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-1-(2-ethylpyrazol-3-yl)sulfonyl-3,6-dihydro-2H-pyridine is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

4-(2-chlorophenyl)-1-(2-ethylpyrazol-3-yl)sulfonyl-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-2-20-16(7-10-18-20)23(21,22)19-11-8-13(9-12-19)14-5-3-4-6-15(14)17/h3-8,10H,2,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUMYBPYRZXCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)S(=O)(=O)N2CCC(=CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-1-(2-ethylpyrazol-3-yl)sulfonyl-3,6-dihydro-2H-pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2-chlorophenyl derivative, followed by the introduction of the ethylpyrazolyl group through a condensation reaction. The final step involves the sulfonylation of the dihydropyridine ring under controlled conditions, such as using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-1-(2-ethylpyrazol-3-yl)sulfonyl-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the dihydropyridine ring.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the sulfonyl group or dihydropyridine ring.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

4-(2-chlorophenyl)-1-(2-ethylpyrazol-3-yl)sulfonyl-3,6-dihydro-2H-pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-1-(2-ethylpyrazol-3-yl)sulfonyl-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-1-(2-methylpyrazol-3-yl)sulfonyl-3,6-dihydro-2H-pyridine
  • 4-(2-chlorophenyl)-1-(2-ethylpyrazol-3-yl)sulfonyl-3,6-dihydro-2H-pyrimidine

Uniqueness

4-(2-chlorophenyl)-1-(2-ethylpyrazol-3-yl)sulfonyl-3,6-dihydro-2H-pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.

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